Isokotanin A
Description
Discovery and Classification of Isokotanin A
This compound was first reported in 1994 by Laakso and colleagues, who isolated it from the sclerotia of the fungus Aspergillus alliaceus. researchgate.netresearchgate.net Sclerotia are hardened masses of fungal mycelium that serve as survival structures, and they are known to be a rich source of bioactive secondary metabolites. researchgate.netasm.org The isolation of this compound, along with its congeners Isokotanin B and Isokotanin C, was achieved through extraction with dichloromethane (B109758) followed by fractionation using silica (B1680970) gel column chromatography and reversed-phase high-performance liquid chromatography (HPLC). researchgate.net
Chemically, this compound is classified as a bicoumarin, a subclass of coumarins. vulcanchem.comresearchgate.net Its structure is characterized by two coumarin (B35378) moieties linked together. vulcanchem.com Specifically, it is a regioisomer of the known bicoumarin, kotanin (B1206850), differing in the connection point between the two coumarin subunits. researchgate.netresearchgate.net While the kotanins are linked via an 8,8'-bond, the isokotanins feature a 6,6'-linkage. researchgate.net This structural distinction is significant as it influences the molecule's three-dimensional shape and, consequently, its physical, chemical, and biological properties. vulcanchem.com The molecular formula of this compound has been determined to be C₂₄H₂₂O₈, with a molecular weight of 438.4 g/mol . researchgate.netvulcanchem.com Its formal IUPAC name is 6-(4,7-dimethoxy-5-methyl-2-oxochromen-6-yl)-4,7-dimethoxy-5-methylchromen-2-one. vulcanchem.com
The structural elucidation of this compound was accomplished through comprehensive spectroscopic analysis. Techniques such as ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy, including advanced methods like selective INEPT, HMQC, and NOESY, were instrumental in determining its planar structure and the connectivity of its atoms. researchgate.netresearchgate.net High-resolution electron ionization mass spectrometry (HREIMS) was used to confirm its elemental composition. researchgate.net
| Technique | Observed Data |
|---|---|
| ¹H NMR (300 MHz, CDCl₃) δ (ppm) | 6.34 (s, 2H), 6.13 (s, 2H), 3.90 (s, 6H), 3.65 (s, 6H), 2.15 (s, 6H) |
| ¹³C NMR (75.6 MHz, CDCl₃) δ (ppm) | 161.2, 160.7, 158.2, 156.0, 140.6, 114.5, 112.5, 111.9, 108.9, 98.4, 56.4, 55.7, 9.6 |
| HREIMS m/z | Observed: 438.1294, Calculated for C₂₄H₂₂O₈: 438.1318 |
Significance as a Bicoumarin Natural Product
This compound's significance lies in its identity as a bicoumarin, a class of dimeric coumarins that exhibit a range of biological activities. Coumarins themselves are a well-known class of benzopyrone-containing natural products, widely distributed in the plant kingdom and also found in microorganisms. nih.gov The dimerization of coumarin units to form bicoumarins expands their structural diversity and can lead to enhanced or novel biological properties.
The discovery of this compound and its isomers expanded the known chemical diversity of metabolites produced by Aspergillus species. vulcanchem.com It highlighted that subtle variations in biosynthetic pathways can lead to the formation of different regioisomers, each with potentially distinct biological functions. researchgate.net this compound is an axially chiral molecule, meaning it has a stereogenic axis due to hindered rotation around the biaryl bond linking the two coumarin rings. vulcanchem.com This chirality is a key feature of many biologically active biaryl natural products. The naturally occurring form of this compound has been determined to be the aR enantiomer. beilstein-journals.org
While the initial discovery paper by Laakso et al. reported anti-insectan activity for Isokotanins B and C against the corn earworm (Helicoverpa zea) and the dried fruit beetle (Carpophilus hemipterus), subsequent reports have collectively referred to the isokotanins (A-C) as having moderate anti-insectan activities. researchgate.netresearchgate.netresearchgate.net More recent studies have identified this compound in crude extracts of Aspergillus niger that exhibited antimicrobial properties, though the specific contribution of this compound to this activity was not detailed. researchgate.netresearchgate.net Further research is needed to fully elucidate the specific biological activity profile of pure this compound. vulcanchem.com
Historical Context of this compound Research
Following its discovery in 1994, research on this compound has primarily focused on its chemical synthesis, driven by the challenge of constructing its sterically hindered tetra-ortho-substituted biaryl linkage and controlling its axial chirality.
The first asymmetric synthesis of optically pure (+)- and (–)-Isokotanin A was achieved in 1996. colab.ws This landmark synthesis utilized an asymmetric Ullmann coupling as the key step to construct the biaryl bond and also involved a selective demethylation process. beilstein-journals.orgcolab.ws This work was crucial as it not only provided a route to both enantiomers but also allowed for the assignment of the absolute configuration of the naturally occurring (+)-Isokotanin A as aR. beilstein-journals.orgcolab.ws
In the years that followed, other synthetic strategies were developed. For instance, an efficient synthesis of racemic this compound was reported as part of a broader study on the synthesis of naturally occurring coumarins, employing an oxidative coupling reaction. mdpi.com More recent efforts have focused on developing more efficient and highly stereoselective syntheses. A notable advancement is the atroposelective total synthesis of (+)-Isokotanin A that combines metal and enzyme catalysis. beilstein-journals.org This approach used a one-pot Miyaura-Suzuki homocoupling to form the biphenol intermediate, followed by an enzymatic kinetic resolution using Candida rugosa lipase (B570770) to achieve high stereoselectivity. beilstein-journals.org These synthetic endeavors are significant not only for providing access to this compound for further biological study but also for advancing the field of asymmetric synthesis of axially chiral molecules.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-(4,7-dimethoxy-5-methyl-2-oxochromen-6-yl)-4,7-dimethoxy-5-methylchromen-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22O8/c1-11-21-15(29-5)9-19(25)31-17(21)7-13(27-3)23(11)24-12(2)22-16(30-6)10-20(26)32-18(22)8-14(24)28-4/h7-10H,1-6H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZMPQQODLHAXHU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC(=C1C3=C(C=C4C(=C3C)C(=CC(=O)O4)OC)OC)OC)OC(=O)C=C2OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isolation and Purification Methodologies of Isokotanin a from Natural Sources
Fungal Sources and Cultivation Strategies
The production of Isokotanin A is primarily associated with a specific fungal species, with the compound concentrated in durable, resting structures known as sclerotia.
Aspergillus alliaceus Sclerotia as a Primary Source
The definitive natural source of this compound is the fungus Aspergillus alliaceus. Specifically, the compound is not found in the vegetative mycelium but is sequestered within the sclerotia. acs.org Sclerotia are hardened, multicellular aggregates that serve as survival structures for the fungus, protecting it from environmental stressors. acs.org These structures have been found to contain a variety of unique secondary metabolites, including this compound and its analogs, Isokotanin B and C. acs.org
For the production of these compounds, Aspergillus alliaceus (e.g., strain NRRL 315) is cultivated using solid substrate fermentation. acs.org A common and effective method involves growing the fungus on corn kernels, which provides the necessary nutrients for the development and maturation of the this compound-rich sclerotia. acs.org
Other Microbial Isolations
To date, scientific literature has exclusively reported the isolation of this compound from Aspergillus alliaceus. Extensive searches and studies of other fungal and microbial species have not identified any other producers of this specific bicoumarin. Therefore, A. alliaceus remains the only known microbial source of this compound.
Extraction Techniques from Biological Matrices
Once the sclerotia are harvested from the solid substrate culture, a systematic extraction process is employed to isolate the crude mixture of metabolites. The process begins with the physical disruption of the tough sclerotial structures.
The ground sclerotia are subjected to sequential solvent extraction, typically using a Soxhlet apparatus, which allows for continuous and efficient extraction. The initial step involves a nonpolar solvent, such as pentane, to remove lipids and other nonpolar constituents. acs.org Following this defatting step, a solvent of intermediate polarity, dichloromethane (B109758) (CH₂Cl₂), is used to extract the bicoumarins, including this compound. acs.org The resulting dichloromethane extract contains a complex mixture of compounds from which this compound must be further purified.
Chromatographic Separation and Purification Protocols
Chromatography is an essential technique for separating individual compounds from a complex mixture. For the purification of this compound, a combination of chromatographic methods is employed to achieve high purity.
Preparative HPLC Techniques
Preparative High-Performance Liquid Chromatography (HPLC) is a critical final step for isolating pure this compound. After initial fractionation of the crude dichloromethane extract using methods like silica (B1680970) gel column chromatography, the fractions enriched with this compound are subjected to reversed-phase HPLC. acs.org
This technique separates compounds based on their hydrophobicity. A nonpolar stationary phase (like C18-bonded silica) is used with a polar mobile phase. By carefully controlling the solvent gradient and flow rate, this compound can be separated from other closely related bicoumarins and impurities, yielding a highly purified final product. acs.org The process is monitored using a detector, such as a UV detector set at an appropriate wavelength (e.g., 215 nm), to identify and collect the fraction corresponding to this compound. acs.org
Other Advanced Separation Methods
While silica gel column chromatography is the foundational step used in the initial isolation of this compound, other advanced methods are available for natural product purification. acs.org Techniques such as High-Speed Counter-Current Chromatography (HSCCC) offer an alternative liquid-liquid separation method that avoids the use of solid stationary phases, which can sometimes cause irreversible adsorption or degradation of the sample. Though not specifically detailed in the original isolation reports for this compound, methods like HSCCC and other advanced chromatographic techniques are valuable tools in modern natural product chemistry for efficient and high-purity separations.
Interactive Data Tables
Table 1: Fungal Source and Cultivation for this compound
| Parameter | Description | Reference |
|---|---|---|
| Primary Fungal Source | Aspergillus alliaceus | acs.org |
| Specific Fungal Structure | Sclerotia | acs.org |
| Cultivation Method | Solid Substrate Fermentation | acs.org |
| Cultivation Substrate | Corn Kernels | acs.org |
Table 2: Summary of this compound Purification Steps
| Step | Technique | Solvent/Mobile Phase | Purpose | Reference |
|---|---|---|---|---|
| 1. Initial Extraction | Soxhlet Extraction | Pentane | Defatting/Removal of nonpolar compounds | acs.org |
| 2. Target Extraction | Soxhlet Extraction | Dichloromethane (CH₂Cl₂) | Extraction of bicoumarins | acs.org |
| 3. Initial Fractionation | Silica Gel Column Chromatography | Not specified in detail | Coarse separation of the crude extract | acs.org |
| 4. Final Purification | Reversed-Phase HPLC | Not specified in detail | Isolation of pure this compound | acs.org |
Structural Elucidation and Stereochemical Characterization of Isokotanin a
Spectroscopic Analysis for Structural Determination
The journey to unveil the intricate structure of Isokotanin A relies heavily on a suite of spectroscopic methods. Each technique provides a unique piece of the molecular puzzle, and their combined interpretation allows for a comprehensive structural assignment.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy stands as a cornerstone in the structural analysis of organic molecules, and its application to this compound has been pivotal. nih.gov Through various NMR experiments, researchers have been able to map out the connectivity of atoms within the molecule.
One-dimensional NMR spectroscopy, encompassing both proton (¹H) and carbon-13 (¹³C) spectra, provides the initial and fundamental data for structural elucidation. weebly.comuobasrah.edu.iq The ¹H NMR spectrum reveals the chemical environment and number of different types of protons, while the ¹³C NMR spectrum provides analogous information for the carbon skeleton. careerendeavour.comlibretexts.org
The detailed assignment of the ¹H and ¹³C NMR signals for this compound is crucial for its characterization. nih.govnih.gov These assignments are typically determined in a deuterated solvent, such as chloroform-d (B32938) (CDCl₃). acs.org
Table 1: ¹H NMR (300 MHz, CDCl₃) Spectral Data for this compound
| Position | Chemical Shift (δ, ppm) | Multiplicity |
| 3, 3' | 6.27 | s |
| 8, 8' | 6.84 | s |
| 5-CH₃, 5'-CH₃ | 2.42 | s |
| 4-OCH₃, 4'-OCH₃ | 3.91 | s |
| 7-OCH₃, 7'-OCH₃ | 3.94 | s |
Data sourced from J. Nat. Prod. 1994, 57(1), 128-33. acs.org
Table 2: ¹³C NMR (75.6 MHz, CDCl₃) Spectral Data for this compound
| Position | Chemical Shift (δ, ppm) |
| 2, 2' | 161.0 |
| 3, 3' | 111.9 |
| 4, 4' | 162.7 |
| 4a, 4a' | 110.1 |
| 5, 5' | 114.7 |
| 6, 6' | 114.1 |
| 7, 7' | 160.8 |
| 8, 8' | 100.0 |
| 8a, 8a' | 155.3 |
| 5-CH₃, 5'-CH₃ | 9.9 |
| 4-OCH₃, 4'-OCH₃ | 56.1 |
| 7-OCH₃, 7'-OCH₃ | 56.4 |
Data sourced from J. Nat. Prod. 1994, 57(1), 128-33. acs.org Note: Some assignments may be interchangeable.
To unambiguously assign the proton and carbon signals and to establish the connectivity between different parts of the molecule, two-dimensional (2D) NMR techniques are employed. princeton.eduslideshare.netharvard.edu
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. emerypharma.com For this compound, COSY analysis helps to confirm the relationships between protons within the same coumarin (B35378) subunit.
HMQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the atoms to which they are directly attached. researchgate.net This is instrumental in assigning the carbon spectrum based on the already assigned proton spectrum. emerypharma.com
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are separated by two or three bonds. researchgate.net HMBC data is crucial for connecting the individual coumarin rings and for placing the methyl and methoxy (B1213986) groups at their correct positions on the aromatic rings. nih.govacs.org
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. nih.gov For this compound, NOESY data provides key information for determining the relative stereochemistry and the spatial arrangement of the two coumarin units around the biaryl axis. nih.govnih.gov
The combined analysis of these 2D NMR experiments provides a comprehensive and detailed picture of the molecular structure of this compound. nih.govacs.org
Mass Spectrometry (MS) for Molecular Formula Confirmation
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and molecular formula of a compound. weebly.comissr.edu.kh For this compound, high-resolution mass spectrometry (HRMS) has been used to confirm its molecular formula as C₂₄H₂₂O₈. acs.orgvulcanchem.com This technique provides a highly accurate mass measurement, which allows for the unambiguous determination of the elemental composition. miamioh.eduyoutube.com The observed molecular ion peak in the mass spectrum corresponds to the mass of the intact molecule. acs.org
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a compound. mt.comtechnologynetworks.comwikipedia.org The UV-Vis spectrum of this compound is characteristic of its bicoumarin structure. The presence of conjugated systems within the coumarin rings results in strong absorption bands in the UV region. This spectroscopic data can be used for qualitative analysis and to provide supporting evidence for the proposed structure. unchainedlabs.comdenovix.com
Atropisomerism and Axial Chirality in this compound
This compound is a notable example of a molecule exhibiting atropisomerism, a type of stereoisomerism resulting from hindered rotation around a single bond. wikipedia.org In this compound, the C-C single bond connecting the two coumarin rings is subject to significant steric hindrance from bulky substituent groups in the ortho positions. This restricted rotation creates a high energy barrier, preventing free rotation and giving rise to two stable, non-interconvertible rotational isomers, or atropisomers. wikipedia.org
These atropisomers are non-superimposable mirror images of each other, making them enantiomers. This specific type of chirality, which arises from the orientation of groups around a chiral axis rather than a chiral center, is known as axial chirality. wikipedia.org The absolute configuration of these atropisomers is designated as either aR or aS. Through asymmetric synthesis and quantum chemical CD calculations, the naturally occurring (+)-Isokotanin A has been assigned the aR configuration. researchgate.netcolab.ws The study of atropisomerism is a significant area of research, as this structural feature can have a profound impact on a molecule's biological activity and pharmacological properties.
Total Synthesis and Synthetic Methodologies of Isokotanin a
Retrosynthetic Strategies for Bicoumarin Scaffolds
The synthesis of complex biaryl compounds like Isokotanin A necessitates strategic disconnection of the target molecule into simpler, accessible starting materials. A prevalent retrosynthetic strategy for bicoumarin scaffolds, including this compound, hinges on the "lactone concept". nih.govorgsyn.org This approach involves the disconnection of the biaryl bond to two monomeric coumarin (B35378) or precursor units. A key feature of this strategy is the intramolecular formation of a lactone bridge between the two aryl moieties, which facilitates the crucial C-C bond formation. nih.govorgsyn.org
The general retrosynthetic analysis can be envisioned as follows:
Disconnection of the two coumarin rings: The final bicoumarin structure is traced back to a key intermediate, often a tetra-ortho-substituted biphenol. researchgate.net
Lactone-bridged intermediate: This biphenol is retrosynthetically derived from a lactone-bridged biaryl. The lactone serves to pre-organize the two aryl units, facilitating the subsequent intramolecular coupling reaction. nih.govorgsyn.org The stability of this lactone bridge is a critical factor; it can be either configurationally unstable, allowing for dynamic kinetic resolution, or stable enough for classical kinetic resolution. researchgate.netacs.org
Monomeric precursors: The lactone-bridged biaryl is then disconnected into two functionalized monomeric aromatic precursors. For instance, in the synthesis of this compound, these precursors can be derivatives of orcinol. thieme-connect.com
This strategy offers a powerful platform for controlling the atropisomerism of the final product, as the stereochemistry of the biaryl axis is established during the cleavage of the lactone bridge. nih.gov
Asymmetric Synthesis Approaches
The axial chirality of this compound presents a significant synthetic challenge, necessitating the development of highly stereoselective methods. Several asymmetric approaches have been successfully employed to access enantiomerically pure forms of this natural product.
Atroposelective Synthesis Methods
Atroposelective methods are designed to selectively form one atropisomer over the other. For this compound, these strategies often revolve around the formation and subsequent manipulation of a biaryl lactone intermediate.
A highly effective method for the asymmetric synthesis of axially chiral biaryls is the atroposelective ring cleavage of a biaryl lactone. nih.govresearchgate.net This strategy can be implemented in two main ways, depending on the rotational stability of the lactone intermediate. acs.org
Dynamic Kinetic Resolution: If the biaryl lactone is configurationally unstable (i.e., the atropisomers rapidly interconvert at the reaction temperature), a chiral reagent can be used to selectively open one of the enantiomers, shifting the equilibrium towards the formation of a single, configurationally stable ring-opened product. nih.govorgsyn.orgorgsyn.org This process allows for a theoretical yield of 100% for the desired enantiomer from the racemic lactone. orgsyn.org
Kinetic Resolution of Stable Lactones: In cases where the biaryl lactone is configurationally stable, a kinetic resolution can be performed. In this scenario, a chiral reagent reacts at a different rate with each of the lactone enantiomers, allowing for their separation. researchgate.netresearchgate.net
In the context of this compound synthesis, a key step involves the formation of a configurationally stable seven-membered biaryl lactone. The subsequent kinetic resolution is achieved through an atroposelective ring cleavage, providing access to the desired atropisomer. researchgate.net
Kinetic resolution is a cornerstone technique for separating enantiomers from a racemic mixture by exploiting the differential reaction rates of the enantiomers with a chiral catalyst or reagent. numberanalytics.comnumberanalytics.com In the synthesis of (+)-Isokotanin A, enzymatic kinetic resolution has proven to be a powerful tool. vulcanchem.com
One notable approach combines metal and enzyme catalysis. vulcanchem.comglobalauthorid.com A racemic tetra-ortho-substituted biphenol, a key precursor to this compound, is synthesized via a one-pot Miyaura-Suzuki homocoupling. researchgate.netresearchgate.net This racemic mixture is then subjected to enzymatic kinetic resolution using an acetylating agent in the presence of a lipase (B570770), such as Candida rugosa lipase. vulcanchem.com The enzyme selectively acetylates one enantiomer, allowing for the separation of the acetylated product from the unreacted enantiomer, both in high enantiomeric excess.
| Kinetic Resolution Step | Enzyme | Product | Enantiomeric Excess (ee) |
| Acetylation of racemic biphenol | Candida rugosa lipase | (S)-monoacetate | >99% |
| Unreacted alcohol | (R)-biphenol | >99% |
This chemoenzymatic approach provides an efficient and scalable route to the enantiomerically pure building blocks required for the total synthesis of (+)-Isokotanin A. researchgate.netvulcanchem.com
Asymmetric Ullmann Coupling
The Ullmann reaction, a copper-catalyzed coupling of two aryl halides, is a classic method for the formation of biaryl bonds. wikipedia.orgorganic-chemistry.org The development of asymmetric versions of this reaction has provided a direct means to synthesize axially chiral biaryls. beilstein-journals.orgrsc.org
The first asymmetric synthesis of optically pure (+)- and (–)-Isokotanin A utilized an asymmetric Ullmann coupling as a key step. vulcanchem.comcolab.ws This approach typically involves the use of a chiral auxiliary attached to one of the aryl precursors. The steric and electronic properties of the auxiliary direct the coupling to proceed with high diastereoselectivity, thereby establishing the desired axial chirality. After the coupling, the chiral auxiliary can be removed to yield the enantiomerically enriched biaryl. This strategy was instrumental in assigning the absolute configuration of naturally occurring (+)-Isokotanin A as aR. colab.ws
Asymmetric Bromine-Lithium Exchange
A more recent and powerful method for the enantioselective synthesis of biaryl compounds is the asymmetric bromine-lithium exchange. beilstein-journals.orgdntb.gov.ua This method has been successfully applied to the formal synthesis of the chiral building blocks of (+)-Isokotanin A. researchgate.netresearchgate.netresearchgate.net
The strategy involves the desymmetrization of a prochiral, symmetrically substituted polybrominated biaryl. A chiral ligand, typically a diamine, is used to direct the exchange of one of the bromine atoms with lithium in an enantioselective manner. dntb.gov.uaunistra.fr The resulting organolithium species can then be trapped with an electrophile to furnish an enantiomerically enriched, less-symmetrically substituted biaryl.
This methodology provides a direct route to the single (M)-atropoisomer of the building blocks for (+)-Isokotanin A and (–)-kotanin in good yields and with excellent enantioselectivity, circumventing the need for a resolution step. researchgate.netresearchgate.net
Key Catalytic Reactions in this compound Synthesis
The total synthesis of this compound, a complex bicoumarin natural product, has been achieved through various strategies that prominently feature key catalytic reactions. These methods have been instrumental in constructing the challenging tetra-ortho-substituted biaryl core and establishing the molecule's axial chirality with high control. Both metal-catalyzed cross-coupling reactions and enzyme-catalyzed transformations have proven to be powerful tools in the synthetic chemist's arsenal (B13267) for accessing this intricate molecule.
Metal-Catalyzed Coupling Reactions
Metal-catalyzed reactions are a cornerstone of modern organic synthesis, and their application in the synthesis of this compound has been pivotal. Specifically, palladium-catalyzed homocoupling and oxidative phenolic couplings have been successfully employed to forge the critical C-C bond linking the two coumarin units.
The Miyaura-Suzuki homocoupling reaction has emerged as a robust method for the construction of the sterically hindered biaryl scaffold of this compound. researchgate.netglobalauthorid.com This palladium-catalyzed reaction involves the coupling of two molecules of an organoboron compound, typically a boronic acid or ester, in the presence of a base.
In a notable atroposelective total synthesis of (+)-Isokotanin A, a one-pot Miyaura-Suzuki homocoupling was utilized to form the tetra-ortho-substituted biphenol intermediate on a decagram scale. researchgate.netglobalauthorid.com This efficient process employed a combination of Buchwald's precatalyst, PdG4SPhos, and the ligand SPhos in low loadings. researchgate.netmolaid.com The reaction proceeds through a catalytic cycle involving the reduction of a Pd(II) precatalyst to the active Pd(0) species. yonedalabs.com This is followed by oxidative addition of the aryl halide, transmetalation with the boronic acid, and finally, reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst. yonedalabs.com The success of this reaction in synthesizing the core of this compound highlights its tolerance for sterically demanding substrates. researchgate.net
Table 1: Key Reagents in Miyaura-Suzuki Homocoupling for this compound Synthesis
| Role | Reagent/Catalyst | Function | Reference |
|---|---|---|---|
| Catalyst | PdG4SPhos | Palladium(II) precatalyst that is reduced in situ to the active Pd(0) species. | researchgate.netmolaid.com |
| Ligand | SPhos | A bulky phosphine (B1218219) ligand that facilitates the coupling of sterically hindered substrates. | researchgate.net |
Oxidative phenolic coupling represents another key strategy for the synthesis of the biaryl linkage in this compound. researchgate.netlookchem.com This method involves the oxidation of a phenol (B47542) derivative to generate a phenoxy radical, which then undergoes dimerization to form the C-C bond. Various reagents have been employed to effect this transformation in the context of this compound synthesis.
One of the early and significant approaches utilized ferric chloride (FeCl3) adsorbed on silica (B1680970) gel (SiO2) as the oxidant. researchgate.net This reagent facilitated the oxidative coupling of a monomeric coumarin precursor to afford the racemic biaryl core of this compound. researchgate.net Other oxidative systems, such as those involving copper salts like cupric chloride (CuCl2) or a combination of copper(I) cyanide (CuCN) and tetramethylethylenediamine (TMEDA), have also been reported for the synthesis of related bicoumarins, demonstrating the versatility of this approach. researchgate.net The choice of oxidant and reaction conditions can significantly influence the yield and regioselectivity of the coupling reaction. lookchem.com While powerful, a notable challenge with oxidative phenolic coupling can be the lack of selectivity, sometimes leading to a mixture of regioisomers. lookchem.com
Table 2: Oxidative Phenolic Coupling Reagents in Bicoumarin Synthesis
| Reagent System | Application | Reference |
|---|---|---|
| FeCl₃/SiO₂ | Total synthesis of racemic kotanin (B1206850), this compound, and desertorin C. | researchgate.net |
| Cupric Chloride (CuCl₂) | Büchi synthesis of racemic kotanin. | researchgate.net |
Enzyme-Catalyzed Transformations and Biocatalysis
The integration of biocatalysis has introduced a high degree of enantioselectivity into the synthesis of this compound, addressing the challenge of controlling its axial chirality. Enzymes, with their inherent chirality and high specificity, offer mild and efficient alternatives to traditional chemical methods for asymmetric synthesis.
Enzymatic kinetic resolution (EKR) has been a particularly successful strategy in the atroposelective synthesis of (+)-Isokotanin A. researchgate.netglobalauthorid.com This technique relies on an enzyme to selectively catalyze a reaction on one enantiomer of a racemic mixture, allowing for the separation of the two enantiomers.
In a combined metal- and enzyme-catalyzed approach, the racemic tetra-ortho-substituted biphenol, obtained from the Miyaura-Suzuki homocoupling, was subjected to EKR. researchgate.net Commercially available lipase from Candida rugosa was employed to catalyze the enantioselective hydrolysis of the corresponding biphenyl (B1667301) dipropionate derivative. researchgate.netglobalauthorid.com This lipase preferentially hydrolyzes one enantiomer, leaving the other enantiomer as the unreacted ester, which can then be carried forward to synthesize optically pure (+)-Isokotanin A. researchgate.net Candida rugosa lipase is a well-studied biocatalyst known for its ability to resolve a wide range of racemic compounds, including those with axial chirality. mdpi.comconicet.gov.arnih.gov
Table 3: Enzymatic Kinetic Resolution in (+)-Isokotanin A Synthesis
| Enzyme | Substrate | Transformation | Outcome | Reference |
|---|
While the primary application of biocatalysis in this compound synthesis has been through kinetic resolution, the broader field of biocatalysis offers promising avenues for the direct enantioselective construction of the atropisomeric bond. acs.org This approach involves using an enzyme to directly catalyze the C-C bond-forming reaction in a stereoselective manner, thus avoiding the need for resolving a racemic mixture.
Although direct biocatalytic enantioselective bond construction has not been the main reported strategy for this compound itself, the principles are well-established for other molecules. rsc.org Enzymes such as laccases and peroxidases are known to catalyze oxidative coupling reactions in nature. acs.org The development of engineered enzymes with tailored substrate specificity and enantioselectivity could pave the way for a more direct and efficient biocatalytic synthesis of this compound and other axially chiral biaryls in the future. escholarship.orgnih.gov This remains an active area of research with the potential to significantly streamline the synthesis of complex natural products. acs.org
Scalable Synthetic Routes and Process Optimization
The development of scalable synthetic routes for complex natural products like (+)-Isokotanin A is crucial for enabling further research and potential applications. Process optimization focuses on improving efficiency, reducing costs, and increasing yields, particularly for key stereochemical steps.
Recent advancements have led to a highly efficient and scalable atroposelective total synthesis of (+)-Isokotanin A. researchgate.netresearchgate.netglobalauthorid.commolaid.com This route relies on a strategic combination of metal- and enzyme-catalyzed reactions to construct the core axially chiral 2,2′-biphenol building block. researchgate.netglobalauthorid.comresearchgate.net A key achievement in this synthesis is the development of a one-pot Miyaura-Suzuki homocoupling reaction to create the sterically hindered tetra-ortho-substituted biphenol intermediate. researchgate.netresearchgate.netcolab.ws This reaction has been successfully performed on a decagram scale. researchgate.netresearchgate.netcolab.ws
Process optimization for the crucial Suzuki cross-coupling step led to significant improvements. researchgate.net By employing micellar catalysis conditions using Lipshutz's TPGS-750-M amphiphile in water, the racemic biaryl intermediate (rac-6) was obtained in a high yield of 95%. researchgate.net A major advantage of this optimized protocol is the drastic reduction in the required amount of the palladium catalyst compared to previous methods. researchgate.net
Table 1: Optimized Miyaura-Suzuki Homocoupling for Biphenol Intermediate
| Parameter | Condition | Finding | Citation |
|---|---|---|---|
| Reaction Type | Miyaura-Suzuki Homocoupling | Forms the key tetra-ortho-substituted biaryl bond. | researchgate.net |
| Catalyst System | Buchwald's precatalyst PdG4SPhos / SPhos | Effective with low catalyst loadings. | researchgate.netcolab.ws |
| Solvent System | Water with TPGS-750-M amphiphile | Enables micellar catalysis, improving efficiency. | researchgate.net |
| Yield | 95% for racemic intermediate (rac-6) | High yield achieved under optimized conditions. | researchgate.net |
| Scalability | Decagram scale | Demonstrates the route's potential for larger scale production. | researchgate.netresearchgate.netcolab.ws |
Following the successful construction of the racemic biphenol, an enzymatic kinetic resolution was employed to separate the enantiomers. This step is critical for obtaining the specific atropisomer required for the synthesis of the natural (+)-Isokotanin A. The method utilizes a commercially available lipase to achieve enantioselective hydrolysis of a biphenyl dipropionate derivative. colab.ws
Table 2: Enzymatic Kinetic Resolution of Biphenyl Intermediate
| Parameter | Condition | Finding | Citation |
|---|---|---|---|
| Enzyme | Candida rugosa lipase | Commercially available and effective for resolution. | colab.ws |
| Process | Enantioselective hydrolysis | Selectively hydrolyzes the biphenyl dipropionate. | colab.ws |
| Outcome | Separation of enantiomers | Provides access to the enantiomerically pure biphenol. | colab.ws |
| Significance | Key step for atroposelectivity | Enables the synthesis of optically pure (+)-Isokotanin A. | colab.ws |
Older synthetic strategies for the bicoumarin core of this compound include the asymmetric Ullmann coupling and various oxidative coupling methods using reagents such as manganese(III) acetate (B1210297) or iron(III) chloride. colab.wsresearchgate.net However, the newer combined metal- and enzyme-catalyzed approach represents a more robust and scalable solution for producing this complex natural product. researchgate.netglobalauthorid.comcolab.ws
Biosynthetic Pathways and Precursor Derivation of Isokotanin a
Proposed Biosynthetic Routes for Bicoumarins
The biosynthesis of bicoumarins such as Isokotanin A is proposed to occur via the oxidative coupling of two identical or different monomeric coumarin (B35378) units. thieme-connect.com These monomeric precursors are themselves derived from the polyketide pathway, a major route for the production of a wide variety of secondary metabolites in fungi. nih.govthieme-connect.com
The presumed monomeric precursor for this compound is the coumarin siderin. thieme-connect.com The proposed biosynthetic logic suggests that an oxidative dehydrodimerization reaction joins two molecules of a siderin-like precursor to form the characteristic biaryl bond of the bicoumarin structure. thieme-connect.com This oxidative phenolic coupling is a key step that establishes the core scaffold of this compound and its regioisomer, kotanin (B1206850). thieme-connect.com While both this compound and kotanin share the same molecular formula, they differ in the substitution pattern on the coumarin rings, indicating that the regioselectivity of this coupling reaction is a critical determinant of the final product. vulcanchem.com
| Precursor/Intermediate | Resulting Bicoumarin | Relationship |
|---|---|---|
| Siderin (or its demethyl derivative) | This compound | Regioisomer of Kotanin |
| Siderin (or its demethyl derivative) | Kotanin | Regioisomer of this compound |
| Siderin (or its demethyl derivative) | Desertorin C | Constitutionally unsymmetric dimer |
Role of Fungal Secondary Metabolism in this compound Production
This compound is a product of fungal secondary metabolism, a process that yields a diverse array of bioactive compounds not essential for the primary growth of the fungus. vulcanchem.comnih.gov These metabolites often play crucial roles in the organism's interaction with its environment, including defense against competitors or predators. nih.gov
The production of this compound has been primarily documented in the fungus Aspergillus alliaceus, specifically within its sclerotia. vulcanchem.comthieme-connect.comacs.org Sclerotia are hardened, dormant structures that allow the fungus to survive harsh environmental conditions. nih.gov The accumulation of secondary metabolites like this compound within these structures suggests they may serve a protective function, defending the sclerotia from predation or microbial attack. nih.gov The genes responsible for the production of fungal secondary metabolites are typically organized in biosynthetic gene clusters, which allows for coordinated regulation of the entire pathway. nih.govfrontiersin.org The expression of these gene clusters is often tightly controlled and linked to specific developmental stages, such as the formation of sclerotia. nih.gov
| Fungus | Associated Bicoumarin(s) | Reference |
|---|---|---|
| Aspergillus alliaceus | This compound, Isokotanin B, Isokotanin C, Kotanin | vulcanchem.comthieme-connect.comacs.org |
| Aspergillus niger | Kotanin | thieme-connect.com |
| Aspergillus clavatus | Kotanin | thieme-connect.com |
| Emericella desertorum | Desertorin C | thieme-connect.com |
Enzymatic Steps in Biosynthesis (if identified)
While the complete enzymatic pathway for this compound biosynthesis in Aspergillus alliaceus has not been fully elucidated, the key chemical transformation is understood to be an oxidative phenolic coupling. thieme-connect.com This type of reaction is typically catalyzed by enzymes such as laccases or peroxidases.
Research on the related fungus Aspergillus niger has shed light on the enzymatic basis for such transformations. Studies have identified enzymes capable of performing regio- and stereoselective oxidative phenol (B47542) coupling to form biaryl compounds, which is the crucial step in forming the bicoumarin core. acs.org It is highly probable that homologous enzymes perform this function in A. alliaceus to produce this compound. The formation of a tetra-ortho-substituted biphenol intermediate is a critical step. vulcanchem.com
Furthermore, the synthesis of this compound results in an axially chiral molecule. vulcanchem.com Achieving this specific stereochemistry in a biological system requires precise enzymatic control. While not a biosynthetic study, the total synthesis of (+)-Isokotanin A has successfully employed enzyme catalysis, specifically using the lipase (B570770) from Candida rugosa, to achieve the necessary chiral resolution, underscoring the feasibility and importance of enzymatic involvement in establishing the molecule's final three-dimensional structure. vulcanchem.comresearchgate.net
| Proposed Enzymatic Step | Enzyme Class (Hypothesized) | Function |
|---|---|---|
| Oxidative Phenolic Coupling | Laccases, Peroxidases | Catalyzes the C-C biaryl bond formation between two coumarin monomers. |
| Atroposelective Coupling/Resolution | Unknown specific enzymes (in vivo), Lipases (in vitro synthesis) | Controls the axial chirality of the final this compound molecule. vulcanchem.comresearchgate.net |
Compound Index
| Compound Name |
|---|
| This compound |
| Isokotanin B |
| Isokotanin C |
| Kotanin |
| Siderin |
| Desertorin C |
Structure Activity Relationship Sar Studies of Isokotanin a and Its Analogs
Synthesis of Isokotanin A Derivatives and Related Bicoumarins
The synthesis of derivatives is fundamental to exploring the SAR of a lead compound. For this compound, this involves creating isomers, comparing its dimeric structure to simpler monomers, and modifying the core bicoumarin scaffold.
This compound belongs to a family of structurally related bicoumarin metabolites. Its regioisomer, kotanin (B1206850), and other related compounds like isokotanins B and C, have been isolated from fungi such as Aspergillus alliaceus. researchgate.netacs.org The synthesis and comparison of these isomers are crucial for understanding the SAR of the bicoumarin class.
Isomers of this compound : Three new bicoumarin metabolites, isokotanins A, B, and C, were first isolated from the sclerotia of Aspergillus alliaceus. researchgate.netacs.org Spectroscopic data and chemical interconversions were used to determine their structures. researchgate.netresearchgate.net this compound is a regioisomer of the more widely known bicoumarin, kotanin. researchgate.netresearchgate.net Regioisomers are constitutional isomers that have the same functional groups but attached at different positions on the parent structure. stereoelectronics.orgquora.com
Synthetic Approaches : The total synthesis of these natural products has been achieved through various methods, with oxidative coupling being a key step. researchgate.netacs.org For instance, the total synthesis of kotanin, this compound, and desertorin C has been accomplished using an oxidative phenol (B47542) coupling with reagents like FeCl3/SiO2. researchgate.net Another efficient synthesis starts from methyl 2-hydroxy-4-methoxy-6-methylbenzoate, which undergoes oxidative coupling to form regioisomeric dehydrodimers that serve as precursors to kotanin and this compound. researchgate.net
Stereochemistry and Atropisomers : The bicoumarin structure of this compound features an axis of chirality, leading to the existence of stable atropisomers (a form of axial chirality). The first asymmetric synthesis of optically pure (+)- and (−)-Isokotanin A utilized an asymmetric Ullmann coupling as a key step, which allowed for the assignment of the absolute configuration of the naturally occurring (+)-isomer as aR. researchgate.netcolab.ws The atropo-enantioselective total synthesis of (+)-Isokotanin A has also been described, highlighting the importance of controlling the stereochemistry to investigate the specific activities of each enantiomer. researchgate.netresearchgate.net
| Compound Name | Isomeric Relationship to this compound | Key Structural Feature | Source Organism |
|---|---|---|---|
| Kotanin | Regioisomer | Different linkage between the two coumarin (B35378) units compared to this compound. researchgate.net | Aspergillus alliaceus researchgate.netresearchgate.net |
| Isokotanin B | Related Bicoumarin | A distinct bicoumarin structure isolated alongside this compound. researchgate.netacs.org | Aspergillus alliaceus acs.org |
| Isokotanin C | Related Bicoumarin | Another novel bicoumarin structure from the same source. researchgate.netacs.org | Aspergillus alliaceus acs.org |
| (+)-Isokotanin A | Enantiomer (Atropisomer) | The naturally occurring, optically active form with 'aR' absolute configuration. colab.ws | Aspergillus alliaceus researchgate.net |
| (-)-Isokotanin A | Enantiomer (Atropisomer) | The synthetic, optically active mirror image of the natural form. colab.ws | Synthetic colab.ws |
A key aspect of the SAR of bicoumarins like this compound is understanding the contribution of the dimeric structure to its biological activity compared to its constituent monomeric coumarin units. Dimerization can significantly enhance potency and efficacy by allowing the molecule to interact with two binding sites simultaneously, either on a single receptor or on two separate monomers of a dimeric protein. nih.govresearchgate.net
Modifying the core structure, or scaffold, of a bioactive molecule is a standard strategy in medicinal chemistry to optimize its properties. researchgate.net For coumarin-based compounds, substitutions at various positions on the bicyclic ring system can dramatically influence biological activity. matjournals.netjopir.in
Key Positions for Substitution : For the general coumarin scaffold, substitutions at positions 3, 4, and 7 are known to be particularly impactful. researchgate.netjopir.in
Influence of Substituents : The type of substituent group is critical. For example, the introduction of hydroxyl, halogen, or alkyl groups can significantly alter antibacterial activity. matjournals.net Electron-withdrawing groups at the C-3 position can enhance certain activities, while electron-donating groups may improve others. researchgate.net Modifications at positions 6 and 7 can affect the molecule's electronic properties and receptor interactions, with hydroxyl groups often enhancing antioxidant activity. researchgate.net
Application to this compound : While specific SAR studies detailing extensive modifications of the this compound core are not broadly published, the general principles from wider coumarin and bicoumarin research apply. The synthesis of this compound analogs would likely involve altering the methoxy (B1213986) and methyl groups on the aromatic rings to explore how changes in electronics and sterics affect its biological profile.
Methodologies for SAR Elucidation
To interpret the results from synthetic modifications, researchers employ various methodologies, including advanced computational techniques. These tools help to rationalize observed activities and predict the properties of novel, unsynthesized compounds. nih.gov
Computational methods are powerful tools for exploring SAR by providing insights into the three-dimensional interactions between a ligand and its biological target. mdpi.comnih.gov
Molecular Docking : This technique predicts the preferred orientation of a molecule when bound to a receptor, allowing for the analysis of binding conformations and interactions like hydrogen bonds and hydrophobic contacts. mdpi.comnih.gov For coumarin derivatives, docking studies have been used to identify key amino acid residues in an enzyme's active site that are crucial for binding. mdpi.commdpi.com Such analyses can explain why certain this compound isomers or derivatives are more active than others.
Molecular Dynamics (MD) Simulations : MD simulations model the movement of atoms and molecules over time, providing a dynamic view of the protein-ligand complex. This can help assess the stability of binding interactions predicted by docking. a-star.edu.sg
Pharmacophore Modeling : This method identifies the essential 3D arrangement of functional groups (the pharmacophore) required for biological activity. It can be used to screen large databases for new compounds that fit the model. nih.gov
These computational approaches help rationalize the SAR of this compound and its analogs, guiding the design of new derivatives with potentially enhanced activity. ucl.ac.uknih.gov
QSAR represents a refinement of SAR by building mathematical relationships between the chemical structure and the biological activity. wikipedia.orgtermedia.pl These models use calculated molecular descriptors (representing properties like electronics, sterics, and hydrophobicity) to predict the activity of compounds. mdpi.com
QSAR Model Development : For coumarin derivatives, QSAR models have been successfully developed to predict various biological activities, including antifungal and enzyme inhibitory effects. mdpi.commdpi.com These models are created by correlating the known activities of a series of compounds with their calculated descriptors. mdpi.com
Key Descriptors : Studies on coumarins have shown that descriptors related to steric properties, electrostatic fields, and lipophilicity (logP) often play critical roles in determining their inhibitory potency. mdpi.com For example, a QSAR study on the antifungal activity of coumarins found that the presence of electron-withdrawing groups and specific hydrophobic features could enhance activity against certain fungi. mdpi.com
Predictive Power : A well-validated QSAR model can predict the activity of newly designed analogs before they are synthesized, saving significant time and resources in the drug discovery process. mdpi.comresearchgate.net While specific QSAR models for this compound are not detailed in the provided literature, the methodology is broadly applicable to this class of bicoumarins. mdpi.comrsc.org
Analytical Methodologies for Isokotanin a in Complex Mixtures
Advanced Chromatographic Techniques (e.g., Chiral HPLC for Atropisomer Separation)
Chromatographic methods are fundamental for the isolation, purification, and quantification of Isokotanin A. vulcanchem.com Techniques such as thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are routinely employed. vulcanchem.comijpsjournal.comexcedr.comkhanacademy.org
Given that this compound possesses a stereogenic axis, it exists as a pair of atropisomers (enantiomers that are stable due to restricted rotation around a single bond). drughunter.commolnar-institute.com Distinguishing between these isomers is critical, as they may exhibit different biological activities. Chiral HPLC is the primary technique for resolving these atropisomers. The separation is challenging due to the potential for on-column interconversion of the isomers under standard chromatographic conditions. molnar-institute.com
The successful separation of atropisomers often requires preparative normal phase HPLC. researchgate.netfrontiersin.org For instance, the separation of enantiomers of structurally related axially chiral biphenols has been achieved using specific chiral stationary phases (CSPs), such as amylose-based columns. researchgate.netfrontiersin.org The selection of the mobile phase and operation at low temperatures can be critical to prevent the interconversion of the atropisomers during analysis. molnar-institute.comnih.gov
Table 1: Example Chiral HPLC Conditions for Atropisomer Separation of Related Biphenols
| Parameter | Condition | Reference |
|---|---|---|
| Chromatography Mode | Preparative Normal Phase HPLC | researchgate.net, frontiersin.org |
| Chiral Stationary Phase | Lux i-Amylose-1 | researchgate.net, frontiersin.org |
| Mobile Phase Example | n-heptane:isopropanol (10:90 v/v) | frontiersin.org |
| Temperature | Low temperatures (e.g., 6 °C) may be required to prevent interconversion | nih.gov, molnar-institute.com |
High-Resolution Mass Spectrometry for Trace Analysis
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the characterization of this compound and for its trace analysis in complex mixtures. vulcanchem.com Unlike nominal mass spectrometers, HRMS instruments (such as Orbitrap or time-of-flight analyzers) measure the mass-to-charge ratio (m/z) of an ion with very high accuracy, typically to several decimal places. bioanalysis-zone.comnih.gov This capability allows for the determination of the elemental formula of a compound based on its exact mass, which is crucial for distinguishing this compound from other compounds that may have the same nominal mass. bioanalysis-zone.com
When coupled with liquid chromatography (LC-HRMS), this technique provides both separation and highly specific detection, enabling the identification of this compound even at trace levels within a complex biological or synthetic sample. researchgate.netmdpi.com The high specificity of HRMS reduces the likelihood of interferences, which is a significant advantage for quantitative studies. nih.gov While HRMS alone cannot distinguish between isomers like the atropisomers of this compound, its coupling with chiral chromatography provides a powerful platform for their unambiguous identification and quantification. bioanalysis-zone.comnih.gov
Table 2: Application of HRMS in this compound Analysis
| HRMS Capability | Application to this compound | Reference |
|---|---|---|
| Exact Mass Measurement | Determination of the elemental formula (C23H20O9) to confirm identity. | bioanalysis-zone.com |
| High Resolution | Distinguishes this compound from other co-eluting compounds with the same nominal mass. | mdpi.com |
| High Sensitivity | Enables detection and quantification of trace amounts in complex extracts. | nih.gov |
| Coupling with LC | LC-HRMS allows for the separation, identification, and quantification of this compound and its analogues from crude mixtures. | researchgate.net |
Spectroscopic Techniques for Quantification and Purity Assessment
A suite of spectroscopic techniques is employed for the structural elucidation, quantification, and purity assessment of this compound. vulcanchem.com
Nuclear Magnetic Resonance (NMR) Spectroscopy : Advanced 2D NMR techniques, including Heteronuclear Multiple Quantum Coherence (HMQC), Heteronuclear Multiple Bond Correlation (HMBC), and Nuclear Overhauser Effect Spectroscopy (NOESY), were instrumental in the original structural elucidation of this compound and its analogues. researchgate.net These methods help to establish the connectivity of atoms and the relative stereochemistry.
UV-Vis Spectrophotometry : This is a standard and rapid method for quantifying purified samples and assessing purity. denovix.com The purity of a sample can be estimated by examining the ratio of absorbance at different wavelengths. For many organic compounds, absorbance ratios like the 260/280 nm ratio can indicate the presence of contaminants. thermofisher.comnih.gov For a pure sample of this compound, a characteristic UV spectrum is expected, and deviations from this spectrum can signify impurities. denovix.com
Circular Dichroism (CD) Spectroscopy : This chiroptical technique is particularly valuable for studying chiral molecules like this compound. CD spectroscopy measures the differential absorption of left- and right-circularly polarized light. It can be used to determine the absolute configuration (R or S) of the atropisomers by comparing experimental CD spectra with computationally calculated spectra. researchgate.net
Infrared (IR) Spectroscopy : IR spectroscopy provides information about the functional groups present in the molecule, such as carbonyls (from the coumarin (B35378) lactone rings) and hydroxyl groups, aiding in structural confirmation. vulcanchem.com
Table 3: Spectroscopic Data for this compound Characterization
| Technique | Application | Key Information Obtained | Reference |
|---|---|---|---|
| NMR (HMQC, HMBC, NOESY) | Structural Elucidation | Atomic connectivity and spatial proximity of atoms. | vulcanchem.com, researchgate.net |
| UV-Vis Spectrophotometry | Quantification & Purity Assessment | Concentration measurement and detection of UV-absorbing impurities via spectral shape and purity ratios (e.g., 260/280). | thermofisher.com, insights.bio |
| Circular Dichroism (CD) | Stereochemical Analysis | Determination of absolute configuration of the atropisomers. | researchgate.net |
| Infrared (IR) Spectroscopy | Structural Confirmation | Identification of key functional groups. | vulcanchem.com |
Development of Analytical Standards
The development of a well-characterized analytical standard is a prerequisite for the accurate quantification and quality control of this compound. An analytical standard is a highly purified compound against which other samples are compared. mallinckrodt.com The process of developing such a standard involves several critical steps as defined by international guidelines. ich.orgmdpi.com
First, a robust synthesis and purification protocol must be established to produce this compound with the highest possible purity. This typically involves multiple chromatographic and recrystallization steps.
Second, the identity and purity of the candidate standard must be rigorously confirmed. This involves a comprehensive characterization using a combination of analytical techniques:
Spectroscopic analysis (NMR, IR, MS) to confirm the chemical structure. vulcanchem.com
Chromatographic analysis (e.g., HPLC, GC) to assess purity and detect any impurities. The area percentage of the main peak in a chromatogram is often used as a measure of purity.
Elemental analysis to confirm the empirical formula.
Thermogravimetric analysis (TGA) or Karl Fischer titration to determine the content of residual solvents and water.
Finally, the analytical procedure itself, which will use this standard, must be validated. kallipos.gr Method validation demonstrates that the analytical technique is suitable for its intended purpose. ich.org Key validation parameters include accuracy, precision, specificity, linearity, range, and robustness. ich.org Establishing a certified analytical standard for this compound is essential for its potential use in research and regulated applications, ensuring that results from different laboratories are reliable and comparable. mdpi.com
Future Research Directions for Isokotanin a
Exploration of Undiscovered Biosynthetic Pathways
Isokotanin A is a member of the dimeric naphtho-γ-pyrone family of fungal polyketides. mdpi.com The general biosynthetic blueprint for these molecules is believed to involve the construction of monomeric naphtho-γ-pyrone units via the polyketide pathway, followed by an oxidative coupling reaction to form the final dimeric structure. nih.gov However, the specific enzymatic machinery and regulatory networks governing the biosynthesis of this compound in its native producer, Aspergillus alliaceus, remain largely uncharacterized. vulcanchem.com
Future research should prioritize the elucidation of this pathway. Key research objectives include:
Identification of the Polyketide Synthase (PKS): Identifying the specific PKS gene responsible for assembling the initial carbon skeleton of the coumarin (B35378) monomer is the first critical step.
Characterization of Tailoring Enzymes: Subsequent to PKS action, a suite of "tailoring" enzymes (e.g., oxidases, methyltransferases) modify the polyketide intermediate to produce the final monomeric precursor. The genes encoding these enzymes are often located adjacent to the PKS gene in a biosynthetic gene cluster (BGC).
Elucidation of the Dimerization Mechanism: The crucial step in the biosynthesis is the atroposelective dimerization of two coumarin monomers. While oxidative coupling is the proposed mechanism, the specific enzyme, likely a laccase or a cytochrome P450 monooxygenase, that controls the regioselectivity and stereoselectivity of the biaryl bond formation is unknown. nih.govresearchgate.net
Modern techniques such as genome sequencing of Aspergillus alliaceus, coupled with bioinformatic analysis to identify putative BGCs, can provide a roadmap for targeted gene-deletion and heterologous expression experiments. researchgate.netnih.gov These studies would not only illuminate the complete biosynthetic sequence but could also enable engineered biosynthesis to produce novel analogs or increase the yield of this compound.
Development of Novel Synthetic Strategies for Accessing Atropisomers
The presence of a sterically hindered biaryl axis makes the stereoselective synthesis of this compound a formidable challenge. illinois.edu While total syntheses have been accomplished, developing more efficient, scalable, and versatile strategies remains a significant goal for organic chemists.
Early synthetic efforts relied on methods like the asymmetric Ullmann coupling, which successfully provided access to optically pure (+) and (−)-Isokotanin A and allowed for the assignment of the natural product's absolute configuration. researchgate.netcolab.ws More recent approaches have focused on modern catalytic methods.
| Synthetic Strategy | Key Features & Advances | Future Directions |
| Ullmann Coupling | Utilized in the first asymmetric synthesis; relies on copper-mediated coupling, often requiring chiral auxiliaries. colab.wsbeilstein-journals.org | Improving catalyst turnover, expanding substrate scope, and developing milder reaction conditions. |
| Suzuki Cross-Coupling | Employs palladium catalysis to form the key biaryl bond. Recent advances include using micellar catalysis in water to reduce catalyst loading and improve yields. researchgate.netnih.gov | Development of new phosphine (B1218219) ligands to enhance enantioselectivity for tetra-ortho-substituted biaryls. |
| Combined Metal- and Biocatalysis | Integrates the power of metal-catalyzed bond formation with the high stereoselectivity of enzymes (e.g., lipases) for kinetic resolution of racemic intermediates. researchgate.netacs.orgresearchgate.net | Discovering or engineering new enzymes with higher selectivity and broader applicability for complex atropisomeric scaffolds. |
| Atroposelective C-H Functionalization | An emerging, step-economical strategy that aims to form the biaryl bond by directly coupling C-H bonds, avoiding pre-functionalization of starting materials. nih.gov | Designing new chiral ligands and catalytic systems capable of controlling both regio- and atroposelectivity in C-H activation reactions. |
Future synthetic research should target the development of catalytic asymmetric methods that construct the chiral axis directly with high enantioselectivity, thus avoiding resolution steps which are inherently limited to a 50% maximum yield. Strategies like dynamic kinetic resolution and transition metal-catalyzed C-H activation are particularly promising frontiers. acs.orgnih.gov
Identification of New Biological Targets and Mechanisms of Action
The known biological profile of this compound is currently limited. Initial reports indicated insecticidal activity against the corn earworm (Helicoverpa zea) and the dried fruit beetle (Carpophilus hemipterus). researchgate.net More recent studies on structurally related bichalcones, inspired by the this compound scaffold, have shown promising activity against the parasite Toxoplasma gondii, although the precise mechanism of action remains unclear. nih.govfrontiersin.org
A major direction for future research is to expand the biological screening of this compound and to identify its specific molecular targets. This can be achieved through several approaches:
Broad-Based Phenotypic Screening: Testing this compound against a wide array of cell lines (e.g., cancer, microbial pathogens) and in various disease models to uncover new therapeutic areas.
Target Identification Technologies: Utilizing modern chemical biology tools to find the direct binding partners of this compound within the cell. Techniques such as affinity chromatography-mass spectrometry, thermal proteome profiling, and activity-based protein profiling could reveal the specific enzymes, receptors, or other proteins it interacts with.
Computational Modeling: In silico docking studies and molecular dynamics simulations can predict potential protein targets based on the three-dimensional structure of this compound, helping to prioritize hypotheses for experimental validation. mit.edu
Identifying the molecular target is crucial as it provides a mechanistic understanding of the compound's effects and is the first step toward rational drug design and optimization. nih.govresearchgate.net
Design and Synthesis of Advanced this compound Analogs with Tuned Biological Properties
Once novel biological activities or targets are identified, the this compound scaffold can serve as a template for the design and synthesis of advanced analogs with improved properties. Structure-activity relationship (SAR) studies are essential to determine which parts of the molecule are critical for its biological effects. vulcanchem.com
Future research in this area should involve the systematic modification of the this compound structure:
Modification of the Coumarin Rings: Altering the substitution patterns on the aromatic rings, for instance by changing the position or nature of the methoxy (B1213986) and methyl groups, could significantly impact binding affinity and selectivity.
Variation of the Biaryl Linkage: Exploring different linkages between the two monomeric units could lead to analogs with altered rotational barriers or different spatial arrangements of the two halves of the molecule.
Scaffold Hybridization: Conjugating the this compound scaffold with other known pharmacophores could create hybrid molecules with dual or enhanced mechanisms of action, a strategy that has proven effective in drug discovery. nih.gov
The synthesis of a focused library of analogs, guided by SAR insights and computational modeling, will be a powerful strategy to tune the biological properties of this compound, potentially leading to the development of potent and selective probes for biological research or new therapeutic lead compounds. nih.govnih.gov
Q & A
Basic Research Questions
Q. What are the optimal chromatographic conditions for isolating Isokotanin A from natural sources?
- Methodological Answer : Use a combination of HPLC-UV/MS with a reversed-phase C18 column (particle size: 3–5 µm) and gradient elution (e.g., water-acetonitrile with 0.1% formic acid). Validate purity using diode-array detection (DAD) and compare retention times with authenticated standards. Include a table detailing solvent systems, flow rates, and retention parameters to ensure reproducibility .
Q. Which spectroscopic techniques are essential for characterizing this compound’s structure?
- Methodological Answer : Employ NMR (1D: , ; 2D: COSY, HSQC, HMBC) for structural elucidation, supplemented by high-resolution mass spectrometry (HR-MS) for molecular formula confirmation. For stereochemical analysis, use circular dichroism (CD) or X-ray crystallography. Document solvent systems, calibration standards, and spectral resolution in the experimental section .
Q. How to assess this compound’s stability under varying pH and temperature conditions?
- Methodological Answer : Design accelerated stability studies using buffers (pH 3–9) and temperatures (25–60°C). Quantify degradation products via LC-MS and monitor structural integrity using FT-IR. Report degradation kinetics (e.g., Arrhenius plots) and statistical significance of differences (p < 0.05) .
Advanced Research Questions
Q. How to design dose-response studies for evaluating this compound’s bioactivity in cancer cell lines?
- Methodological Answer : Use the PICOT framework:
- P : Specific cancer cell line (e.g., HeLa).
- I : this compound at logarithmic concentrations (1 nM–100 µM).
- C : Negative control (DMSO) and positive control (e.g., cisplatin).
- O : IC50 calculation via MTT assay.
- T : 48–72 hr exposure.
Validate results with triplicate experiments and ANOVA for inter-group variability .
Q. How to resolve contradictions in reported bioactivity data for this compound?
- Methodological Answer : Conduct a systematic review using PRISMA guidelines to identify methodological disparities (e.g., cell viability assays vs. apoptosis-specific markers). Perform meta-analysis (random-effects model) to quantify heterogeneity (I² statistic). Replicate conflicting studies under standardized conditions .
Q. What computational strategies are effective for predicting this compound’s structure-activity relationships (SAR)?
- Methodological Answer : Apply molecular docking (AutoDock Vina) to map interactions with target proteins (e.g., EGFR). Validate predictions with MD simulations (GROMACS) and compare with experimental IC50 values. Report RMSD values and binding free energies in tabular format .
Q. How to optimize in vivo models for studying this compound’s pharmacokinetics?
- Methodological Answer : Use Sprague-Dawley rats for bioavailability studies. Collect plasma samples at 0–24 hr post-administration and quantify this compound via LC-MS/MS. Apply non-compartmental analysis (WinNonlin) for AUC, Cmax, and t₁/₂. Include ethical approval details and sample-size justification .
Literature and Synthesis Gaps
Q. What gaps exist in the current literature on this compound’s mechanisms of action?
- Methodological Answer : Perform a scoping review using the FINER criteria:
- Feasible : Focus on peer-reviewed studies (2000–2025).
- Novel : Identify understudied pathways (e.g., epigenetic modulation).
- Ethical : Exclude non-compliant studies.
- Relevant : Prioritize in vitro/in vivo correlation.
Highlight gaps in mechanistic studies and propose RNA-seq or CRISPR screens for future work .
Data Presentation Guidelines
- Tables : Include metrics like IC50, purity, and spectral data. Follow journal-specific formatting (e.g., horizontal lines only) .
- Figures : Provide high-resolution chromatograms, dose-response curves, and docking poses. Label subfigures (A, B, C) and cite in-text .
- Reproducibility : Archive raw data (e.g., NMR spectra, assay plates) in repositories like Zenodo and cite DOIs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
